4-methylthiomorpholine
Overview
Description
4-Methylthiomorpholine is an organic compound with the molecular formula C5H11NS It is a derivative of thiomorpholine, where a methyl group is substituted at the fourth position of the thiomorpholine ring
Mechanism of Action
Target of Action
Morpholine, a versatile moiety, has been widely employed to enhance the potency of numerous bioactive molecules .
Mode of Action
Studies on morpholine-modified ru-based agents, which could be considered analogous, have shown that these agents can destroy the bacterial membrane and induce ros production in bacteria .
Biochemical Pathways
Morpholine has been used in the development of ruthenium-based antibacterial agents, which have shown to affect multiple antibacterial mechanisms .
Result of Action
Morpholine-modified ru-based agents have shown promising results against bacterial infections, including the ability to destroy bacterial membranes and induce ros production .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Methylthiomorpholine can be synthesized through several methods. One common synthetic route involves the reaction of thiomorpholine with methyl iodide in the presence of a base such as sodium hydride. The reaction is typically carried out in an inert atmosphere using a solvent like tetrahydrofuran. The reaction conditions include cooling the mixture to 0°C, followed by the addition of methyl iodide and stirring at room temperature for about an hour. The product is then purified using column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-Methylthiomorpholine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert sulfoxides or sulfones back to the thiomorpholine derivative.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen or sulfur atoms, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiomorpholine derivatives.
Substitution: N-alkyl or N-acyl thiomorpholine derivatives.
Scientific Research Applications
4-Methylthiomorpholine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It serves as a building block for the synthesis of biologically active molecules.
Industry: Used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
Thiomorpholine: The parent compound without the methyl substitution.
4-Methylmorpholine: Similar structure but with an oxygen atom instead of sulfur.
Piperidine: Similar ring structure but without the sulfur atom.
Uniqueness
4-Methylthiomorpholine is unique due to the presence of both sulfur and nitrogen atoms in its ring structure, which imparts distinct chemical properties.
Properties
IUPAC Name |
4-methylthiomorpholine | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NS/c1-6-2-4-7-5-3-6/h2-5H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDTVWEHAAISPNW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCSCC1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30335170 | |
Record name | N-Methylthiomorpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30335170 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
117.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55675-72-4 | |
Record name | N-Methylthiomorpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30335170 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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